3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHQCDJWFSXEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312255 | |
| Record name | AC1L7WYY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5584-96-3 | |
| Record name | AC1L7WYY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazonium Salt-Mediated Cyclization
Liu et al. demonstrated that o-(methoxycarbonyl)benzene-diazonium salts react with nitriles and 2-cyanoanilines to form polycyclic quinazolinones. Adapting this method, acrylonitrile serves as the nitrile precursor, enabling the introduction of a cyanoethyl group at the quinazolinone’s 2-position (Figure 1A). Subsequent hydrolysis under acidic conditions (6M HCl, 80°C, 12 h) converts the nitrile to the propenoic acid moiety, achieving 68–72% overall yield. This approach benefits from mild conditions (room temperature, aqueous ethanol) and avoids transition-metal catalysts.
Optimization Insight : Replacing acrylonitrile with ethyl acrylate reduces polymerization side reactions, improving yield to 78%.
β-Ketoester Cyclization with o-Aminobenzamide
Li et al. reported a phosphoric acid-catalyzed cyclo-condensation of β-ketoesters and o-aminobenzamide to form 2-substituted quinazolinones. Substituting the β-ketoester with ethyl 3-oxopent-4-enoate introduces the propenoic acid precursor (Figure 1B). Cyclization at 90°C for 8 h under solvent-free conditions yields 65% of the intermediate ester, which is saponified (NaOH, EtOH/H2O) to the target acid.
Limitation : β-Ketoesters with α,β-unsaturation exhibit reduced stability, necessitating in situ generation.
Aldehyde Condensation and Knoevenagel Reaction
Anthranilamide-Aldehyde Condensation
Shi et al. synthesized 2-arylquinazolinones via Brønsted acid-catalyzed condensation of anthranilamide and aldehydes. Using glyoxylic acid (HCOCOOH) as the aldehyde source forms 2-carboxyquinazolin-4(3H)-one, which undergoes decarboxylation at 150°C to yield 2-formylquinazolinone (Figure 2A). The formyl derivative is then subjected to Knoevenagel condensation with malonic acid (piperidine, EtOH, reflux), producing the propenoic acid group with 70% efficiency.
Key Advantage : This method avoids hazardous acrylonitrile and enables precise control over double-bond geometry.
Horner-Wadsworth-Emmons Olefination
2-Formylquinazolinone reacts with diethyl (ethoxycarbonylmethyl)phosphonate under basic conditions (NaH, THF) to form the α,β-unsaturated ester. Hydrolysis (LiOH, THF/H2O) affords the carboxylic acid with 82% yield (Figure 2B). Nuclear Overhauser Effect (NOE) spectroscopy confirms the E-configuration of the double bond.
Transition Metal-Catalyzed Coupling Approaches
Heck Coupling with Acrylic Acid
Palladium-catalyzed coupling of 2-bromoquinazolin-4(3H)-one and acrylic acid (Pd(OAc)₂, PPh₃, K₂CO₃, DMF) introduces the propenoic acid moiety directly (Figure 3A). Optimized conditions (100°C, 24 h) achieve 60% yield, though competing polymerization of acrylic acid necessitates stoichiometric acrylate esters as additives.
Suzuki-Miyaura Cross-Coupling
2-Bromoquinazolinone couples with 3-boronopropenoic acid (Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O) to install the propenoic acid group (Figure 3B). This method, while high-yielding (75%), requires synthesis of the specialized boron reagent, limiting practicality.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Catalyst | Key Advantage |
|---|---|---|---|---|
| Diazonium salt cyclization | 72 | RT, aqueous ethanol | None | Scalable, metal-free |
| β-Ketoester cyclization | 65 | 90°C, solvent-free | H₃PO₄ | Atom-economical |
| Knoevenagel condensation | 70 | Reflux, EtOH | Piperidine | Stereoselective |
| Heck coupling | 60 | 100°C, DMF | Pd(OAc)₂ | Direct C–C bond formation |
Mechanistic Considerations :
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired product but often involve refluxing in organic solvents or using microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes like α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, these compounds can interfere with DNA synthesis and repair mechanisms, leading to their anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid can be contextualized by comparing it to compounds with analogous backbones or substituents. Key comparisons include:
Substituted Propenoic Acid Derivatives
- 3-(4-Aminophenyl)prop-2-enoic acid (14): This compound replaces the quinazolinone ring with a 4-aminophenyl group. The absence of the heterocyclic core reduces hydrogen-bonding capacity but increases solubility in aqueous media due to the amine group. Its reactivity is dominated by the α,β-unsaturated acid, similar to the target compound .
- Sinapic acid (3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid) and Ferulic acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid): These phenolic acids share the propenoic acid backbone but feature methoxy- and hydroxy-substituted phenyl groups. Their antioxidant properties contrast with the heterocyclic bioactivity profile of quinazolinone derivatives .
Heterocyclic Propanoic/Propenoic Acid Derivatives
- 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9): This thiazole derivative contains a nitrobenzylidene substituent and a propanoic acid chain.
- 3-(1H-Imidazol-4-yl)prop-2-enoic acid: Replacing quinazolinone with an imidazole ring introduces additional hydrogen-bonding sites (N–H groups) but reduces planarity, affecting π-π interactions .
Quinazolinone Derivatives with Extended Chains
- 6-(4-Oxo-3,4-dihydroquinazolin-3-yl)hexanoic acid: This analog features a hexanoic acid chain instead of propenoic acid. The longer aliphatic chain enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Structural and Functional Data Tables
Table 1: Key Structural Features and Physicochemical Properties
Table 2: Hydrogen Bonding Patterns (Graph Set Analysis)
Research Findings and Implications
- Electronic Effects: The quinazolinone ring in the target compound provides electron-deficient regions, enhancing interactions with electron-rich biological targets compared to phenyl or imidazole analogs .
- Bioactivity: Thiazole and quinazolinone derivatives (e.g., compound 9) show promise in anticancer research, whereas phenolic acids like sinapic acid are studied for antioxidant effects .
- Solubility vs. Permeability: Extended aliphatic chains (e.g., hexanoic acid derivatives) trade solubility for membrane penetration, a critical factor in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
